4-[(2E)-3-phenylprop-2-en-1-yl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Overview
Description
4-[(2E)-3-phenylprop-2-en-1-yl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H22F3N3O and its molecular weight is 389.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(3-phenyl-2-propen-1-yl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide is 389.17149682 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Discovery of Novel Inhibitors
The compound has been studied in the context of discovering new inhibitors for specific enzymes. For example, the discovery of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, which were identified through high-throughput screening, shows the role of such compounds in medicinal chemistry. These inhibitors are important for their potential in exploring new treatments for various diseases, including cardiovascular and inflammatory diseases (R. K. Thalji et al., 2013).
Antimicrobial Agents
Another significant application involves the synthesis and evaluation of 1,4-disubstituted 1,2,3-triazole derivatives as potential antimicrobial agents. These compounds, characterized by their piperazine carboxamides, have shown moderate to good activities against tested Gram-positive and Gram-negative bacterial strains as well as fungal strains, highlighting their importance in developing new antimicrobial treatments (Rahul P. Jadhav et al., 2017).
Antitumor Activities
In the realm of cancer research, certain derivatives of piperazine have been synthesized and investigated for their potential anticancer activities. For instance, a series of 1,2,4-triazine derivatives bearing a piperazine amide moiety was studied for their antitumor activity, especially against breast cancer cells. Some compounds were found to be promising antiproliferative agents, comparing favorably with established anticancer drugs like cisplatin (L. Yurttaş et al., 2014).
Synthesis and Chemical Analysis
Research has also focused on the chemical synthesis and analysis of compounds containing the piperazine moiety. Studies on the synthesis of ordered polymers and analysis of their properties, for example, contribute to the broader field of materials science, providing insights into the creation of new materials with specific desired properties (Shuyan Yu et al., 1999).
Properties
IUPAC Name |
4-[(E)-3-phenylprop-2-enyl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O/c22-21(23,24)18-10-4-5-11-19(18)25-20(28)27-15-13-26(14-16-27)12-6-9-17-7-2-1-3-8-17/h1-11H,12-16H2,(H,25,28)/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWMIAQSDPIQGL-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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